7-(2-furyl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole
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Overview
Description
7-(2-furyl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole, also known as FIDIBO, is a heterocyclic compound that has been extensively studied for its potential in medicinal chemistry. FIDIBO has shown promising results in various scientific research applications, including anti-tumor, anti-inflammatory, and anti-microbial activities.
Mechanism of Action
The mechanism of action of 7-(2-furyl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes such as topoisomerase I and II, which are involved in DNA replication and transcription. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-microbial activities, this compound has been shown to have antioxidant activity. This compound has also been found to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-(2-furyl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole in lab experiments is its low toxicity. This compound has been found to have minimal toxic effects on normal cells. Additionally, this compound has good solubility in water, which makes it easy to use in various assays. However, one of the limitations of using this compound in lab experiments is its low bioavailability. This compound has poor absorption and distribution in the body, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for 7-(2-furyl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole research. One area of interest is the development of this compound derivatives with improved bioavailability and efficacy. Another area of interest is the investigation of this compound's potential in combination therapy with other anti-cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential in other scientific research applications.
Synthesis Methods
The synthesis of 7-(2-furyl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole involves a multi-step process that includes the reaction of 2-furylcarboxaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene to form 2-(2-furyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbaldehyde. This intermediate is then reacted with 2-nitrobenzoyl chloride in the presence of triethylamine to form the final product, this compound.
Scientific Research Applications
7-(2-furyl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole has shown potential in various scientific research applications. One of the most promising applications is its anti-tumor activity. Several studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have anti-microbial activity against various bacterial strains.
Properties
IUPAC Name |
7-(furan-2-yl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c1-2-8(16-5-1)11-12-6-3-4-7-10(9(6)13-11)15-17-14-7/h1-2,5H,3-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOFRNANOKVRLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C3=C1NC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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